molecular formula C18H15NO4 B5193954 N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B5193954
M. Wt: 309.3 g/mol
InChI Key: SPFWXDOUHIMYRB-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring and a benzofuran ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-2-4-14-12(9-21-16(14)6-11)7-18(20)19-13-3-5-15-17(8-13)23-10-22-15/h2-6,8-9H,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFWXDOUHIMYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Benzofuran Ring: This involves the cyclization of phenol derivatives with aldehydes or ketones.

    Acetamide Formation: The final step involves the reaction of the benzodioxole and benzofuran intermediates with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole and benzofuran derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing various physiological processes.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: It may have potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.

Industry

    Agriculture: The compound can be used in the development of agrochemicals.

    Cosmetics: It may be used in formulations for skincare products.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It may also interact with receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-phenylacetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(2-furyl)acetamide

Uniqueness

“N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” is unique due to the presence of both benzodioxole and benzofuran rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule may result in enhanced biological activity and specificity compared to similar compounds.

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